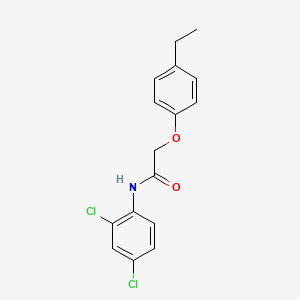
N-(2,4-dichlorophenyl)-2-(4-ethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-2-(4-ethylphenoxy)acetamide, commonly known as diclofop-methyl, is a widely used herbicide in agriculture. It belongs to the family of aryloxyphenoxypropionate herbicides and has been used to control grass weeds in various crops, including wheat, barley, and oats.
作用機序
Diclofop-methyl works by inhibiting the enzyme acetyl-CoA carboxylase (ACC), which is essential for the biosynthesis of fatty acids in plants. This leads to the accumulation of toxic levels of malonyl-CoA, which disrupts the normal metabolism of the plant and ultimately leads to its death.
Biochemical and Physiological Effects:
Diclofop-methyl has been shown to have a low toxicity to mammals and birds. However, it can be toxic to aquatic organisms, particularly fish and invertebrates. Diclofop-methyl has also been shown to have a negative impact on soil microorganisms, which can affect the overall health of the soil.
実験室実験の利点と制限
The advantages of using diclofop-methyl in lab experiments include its high potency and specificity for inhibiting ACC, which makes it a useful tool for studying lipid metabolism in plants. However, the limitations of using diclofop-methyl include its potential toxicity to non-target organisms and the need for proper safety precautions when handling the compound.
将来の方向性
Future research on diclofop-methyl could focus on developing safer and more environmentally friendly alternatives to this herbicide. In addition, research could focus on the potential use of diclofop-methyl in the treatment of certain cancers and neurological disorders, as well as its effects on soil health and microbial communities. Further studies could also investigate the potential for diclofop-methyl to be used in combination with other herbicides for increased efficacy and reduced environmental impact.
Conclusion:
In conclusion, diclofop-methyl is a widely used herbicide in agriculture that has been extensively studied for its herbicidal properties and its effects on non-target organisms. It works by inhibiting the enzyme ACC, which is essential for the biosynthesis of fatty acids in plants. While diclofop-methyl has advantages in lab experiments, it also has limitations and potential risks to the environment. Future research on diclofop-methyl could focus on developing safer and more environmentally friendly alternatives, as well as investigating its potential use in the treatment of certain diseases and its effects on soil health and microbial communities.
合成法
The synthesis of diclofop-methyl involves the reaction of 2,4-dichlorophenol with 4-ethylphenol to form 2-(4-ethylphenoxy)-4,6-dichlorophenol. This compound is then reacted with chloroacetyl chloride to form N-(2,4-dichlorophenyl)-2-(4-ethylphenoxy)acetamide, which is diclofop-methyl.
科学的研究の応用
Diclofop-methyl has been extensively studied for its herbicidal properties and its effects on non-target organisms. It has been shown to be effective in controlling grass weeds in various crops, including wheat, barley, and oats. In addition, diclofop-methyl has been studied for its potential use in the treatment of certain cancers and neurological disorders.
特性
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(4-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-2-11-3-6-13(7-4-11)21-10-16(20)19-15-8-5-12(17)9-14(15)18/h3-9H,2,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFOJTGRUZFKKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B5868240.png)
![2-ethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5868246.png)




![5-({[4-(diethylamino)phenyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868279.png)
![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5868286.png)

![2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5868298.png)

![3-phenyl-5-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5868323.png)
![methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5868325.png)
![6-{[4-(dimethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5868337.png)